3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol
CAS No.:
Cat. No.: VC17250798
Molecular Formula: C9H5BrF6O2
Molecular Weight: 339.03 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C9H5BrF6O2 | 
|---|---|
| Molecular Weight | 339.03 g/mol | 
| IUPAC Name | [3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]methanol | 
| Standard InChI | InChI=1S/C9H5BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-2,17H,3H2 | 
| Standard InChI Key | HGDJGGGIZWZQBL-UHFFFAOYSA-N | 
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)CO | 
Introduction
Structural and Molecular Characteristics
The compound features a benzyl alcohol backbone with three distinct substituents: a bromine atom at position 3, a trifluoromethoxy group (-OCF) at position 4, and a trifluoromethyl group (-CF) at position 5. This substitution pattern creates significant steric and electronic effects. The trifluoromethoxy group is a strong electron-withdrawing moiety, while the trifluoromethyl group further enhances the ring’s electrophilic character .
Table 1: Comparative Molecular Properties of Related Brominated Benzyl Alcohols
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | 
|---|---|---|---|---|---|
| 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol | 1980040-21-8 | CHBrFO | 359.04 | 1.8 (estimated) | 280–300 (estimated) | 
| 2-Bromo-4-(trifluoromethoxy)benzyl alcohol | 1316273-53-6 | CHBrFO | 271.03 | 1.7 | 255.9 | 
| 3-Bromo-5-(trifluoromethoxy)benzyl alcohol | 1026201-95-5 | CHBrFO | 271.03 | 1.49 | 260 (estimated) | 
The additional -CF group in the target compound increases its molecular weight by approximately 88 g/mol compared to simpler analogs, contributing to higher density and boiling point .
Synthesis and Manufacturing
The synthesis of 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol likely involves multi-step reactions, drawing parallels from patented methods for analogous compounds. A notable approach for 3-bromo-4-fluorobenzyl alcohol (EP0048914A1) involves:
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Friedel-Crafts Acylation: Introducing bromine and fluorine substituents via electrophilic aromatic substitution.
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Reduction of Carboxylic Acids: Using hydride agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) to reduce a carboxylic acid intermediate to the alcohol .
 
For the target compound, modifications would include substituting fluorine with trifluoromethoxy and trifluoromethyl groups. A plausible pathway is:
- 
Sulfonation/Nitration: To direct substitution patterns.
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Halogenation: Introducing bromine at position 3.
 - 
Fluorination: Sequential reactions with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) and trifluoromethoxy sources (e.g., AgOCF).
 - 
Reduction: Converting a ketone or ester intermediate to the alcohol using NaBH .
 
Reaction conditions must be tightly controlled (e.g., temperatures between 0–100°C, inert atmospheres) to avoid side reactions from the highly electronegative substituents .
Physicochemical Properties
The compound’s properties are influenced by its fluorinated groups:
- 
Solubility: Low in water due to hydrophobicity from -CF groups; soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Susceptible to hydrolysis under acidic or basic conditions, requiring storage in anhydrous environments .
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Thermal Properties: Estimated boiling point of 280–300°C, extrapolated from analogs .
 
Table 2: Key Spectroscopic Data
| Property | Value (Estimated) | Method | 
|---|---|---|
| Refractive Index | 1.52 | Abbe refractometer | 
| LogP | 3.2 | Chromatographic | 
| Vapor Pressure (25°C) | 0.01 mmHg | Gas chromatography | 
The high LogP value indicates significant lipophilicity, advantageous for membrane permeability in drug design .
Reactivity and Functionalization
The benzyl alcohol group (-CHOH) serves as a versatile handle for further derivatization:
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Oxidation: Forms the corresponding aldehyde or ketone using MnO or PCC.
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Esterification: Reacts with acyl chlorides to produce esters, enhancing solubility.
 - 
Nucleophilic Substitution: The bromine atom at position 3 can undergo Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation .
 
The trifluoromethoxy group is relatively inert under mild conditions but may participate in electrophilic substitutions under strong Lewis acid catalysis.
Applications in Pharmaceutical and Material Sciences
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Drug Discovery: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The -CF and -OCF groups may improve binding affinity to hydrophobic enzyme pockets .
 - 
Liquid Crystals: The compound’s rigid aromatic core and polar groups make it a candidate for nematic liquid crystal formulations .
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Polymer Additives: As a flame retardant due to bromine’s radical-scavenging properties .
 
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